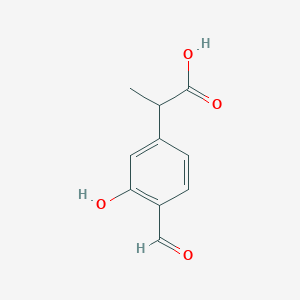
2-(4-Formyl-3-hydroxyphenyl)propanoic acid
Vue d'ensemble
Description
2-(4-Formyl-3-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Formyl-3-hydroxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Formyl-3-hydroxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Remediation and Soil Science
2,4-Dichlorophenoxyacetic acid (2,4-D) and its analogs, including 2-(2,4-dichlorophenoxy)propanoic acid, are widely studied for their interaction with soil components. The sorption of these phenoxy herbicides to soil, organic matter, and minerals is critical in understanding their environmental fate and impacts. The research highlights the relevance of soil parameters such as pH, organic carbon content, and iron oxides in determining the sorption behavior of these compounds (Werner, Garratt, & Pigott, 2012).
Advanced Oxidation Processes in Water Treatment
Advanced oxidation processes (AOPs) are pivotal in treating water contaminants, including pharmaceuticals like acetaminophen. Research delves into the kinetics, mechanisms, and by-products of AOPs, emphasizing the generation of various intermediates and the role of specific functional groups, such as hydroxy and formyl groups, in these processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Biotechnology and Green Chemistry
Lactic acid, a significant hydroxycarboxylic acid, is derived from biomass fermentation and serves as a precursor for numerous chemicals, including derivatives involving hydroxy and carboxylic functional groups. The biotechnological production of these derivatives from lactic acid highlights the potential of green chemistry in synthesizing environmentally friendly and sustainable compounds (Gao, Ma, & Xu, 2011).
Cosmetic and Dermatological Applications
Hydroxy acids (HAs), including alpha, beta, and polyhydroxy acids, are crucial in cosmetic and dermatological formulations. Their applications range from skin rejuvenation to the treatment of various skin conditions. The role of functional groups like hydroxy in the efficacy and mechanism of action of these compounds is a focus area, underlining their importance in topical applications (Kornhauser, Coelho, & Hearing, 2010).
Propriétés
IUPAC Name |
2-(4-formyl-3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(10(13)14)7-2-3-8(5-11)9(12)4-7/h2-6,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBQCWPXRJQCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Formyl-3-hydroxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



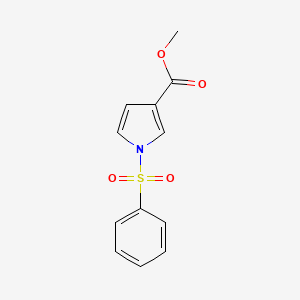
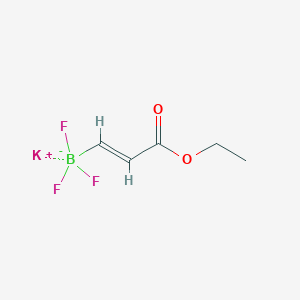
![methyl (2S)-4-[bis(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]-2-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B8265687.png)
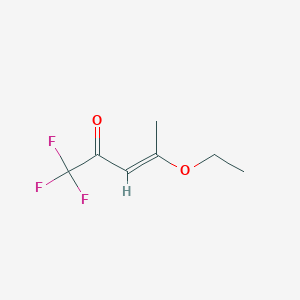
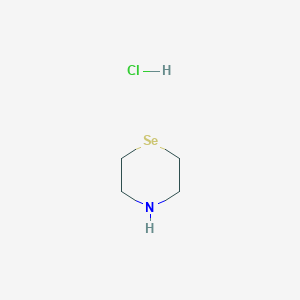

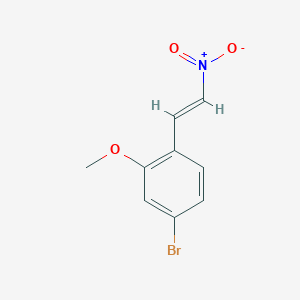
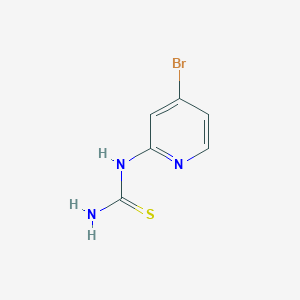


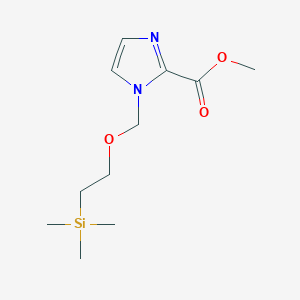


![methyl 4-[(2R)-1-[(2,2,2-trifluoroacetyl)amino]propan-2-yl]benzoate](/img/structure/B8265780.png)